3-amino-3-(2H-tetrazol-5-yl)propanoic acid
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Overview
Description
3-amino-3-(2H-tetrazol-5-yl)propanoic acid is a compound that features both an amino group and a tetrazole ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2H-tetrazol-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a nitrile group, which forms the tetrazole ring. This reaction often requires the use of catalysts and specific temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(2H-tetrazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the tetrazole ring can produce amine derivatives .
Scientific Research Applications
3-amino-3-(2H-tetrazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-(2H-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(1H-tetrazol-5-yl)propanoic acid: Similar structure but with a different position of the tetrazole ring.
3-amino-3-(2H-1,2,4-triazol-5-yl)propanoic acid: Contains a triazole ring instead of a tetrazole ring.
3-amino-3-(2H-1,2,3-triazol-5-yl)propanoic acid: Another triazole derivative with different nitrogen positioning.
Uniqueness
3-amino-3-(2H-tetrazol-5-yl)propanoic acid is unique due to the presence of both an amino group and a tetrazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
51163-38-3 |
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Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
3-amino-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C4H7N5O2/c5-2(1-3(10)11)4-6-8-9-7-4/h2H,1,5H2,(H,10,11)(H,6,7,8,9) |
InChI Key |
PAPFDHSPJALFQL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1=NNN=N1)N)C(=O)O |
Origin of Product |
United States |
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